molecular formula C16H16F3N5O3 B3181729 7-TFA-ap-7-Deaza-ddA CAS No. 114748-71-9

7-TFA-ap-7-Deaza-ddA

Cat. No.: B3181729
CAS No.: 114748-71-9
M. Wt: 383.32 g/mol
InChI Key: WUXCPWCITSUNMX-WDEREUQCSA-N
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Description

This compound is primarily used in the synthesis of thiotriphosphate nucleotide dye terminators, which are essential in DNA sequencing reactions . The compound’s unique structure allows it to be incorporated into nucleic acids, making it a valuable tool in molecular biology and genetic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-TFA-ap-7-Deaza-ddA involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced at the 7-position of the nucleoside through a nucleophilic substitution reaction.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

7-TFA-ap-7-Deaza-ddA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve organic solvents and controlled temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.

    Cycloaddition Reactions: Copper catalysts and azide-containing compounds are used in CuAAC reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions result in triazole-linked compounds .

Scientific Research Applications

7-TFA-ap-7-Deaza-ddA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-TFA-ap-7-Deaza-ddA involves its incorporation into nucleic acids. The compound mimics natural nucleotides, allowing it to be incorporated into DNA or RNA strands during synthesis. This incorporation can terminate the elongation of the nucleic acid chain, making it useful in sequencing and other applications. The trifluoroacetyl group at the 7-position enhances the compound’s stability and reactivity, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-TFA-ap-7-Deaza-ddA is unique due to the presence of both the trifluoroacetyl group and the deaza modification. This combination enhances its stability, reactivity, and utility in various scientific applications. The compound’s ability to participate in CuAAC reactions further distinguishes it from other similar nucleoside analogs .

Properties

IUPAC Name

N-[3-[4-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O3/c17-16(18,19)15(26)21-5-1-2-9-6-24(11-4-3-10(7-25)27-11)14-12(9)13(20)22-8-23-14/h6,8,10-11,25H,3-5,7H2,(H,21,26)(H2,20,22,23)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXCPWCITSUNMX-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201101550
Record name N-[3-[4-Amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-propyn-1-yl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114748-71-9
Record name N-[3-[4-Amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-propyn-1-yl]-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114748-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[4-Amino-7-[(2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-propyn-1-yl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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